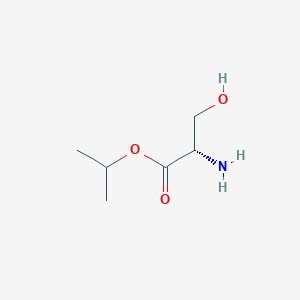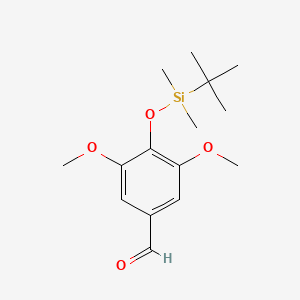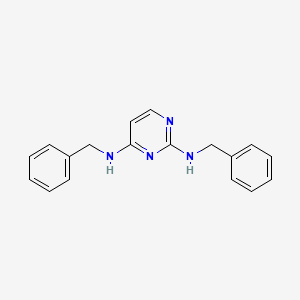
Nonyl Deoctyl Fingolimod Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonyl Deoctyl Fingolimod Hydrochloride is a derivative of Fingolimod, a compound initially derived from a fungal metabolite of the Chinese herb Iscaria sinclarii. Fingolimod is known for its immunomodulating properties and is primarily used in the treatment of multiple sclerosis. This compound is a structural analogue of sphingosine, a naturally occurring lipid that plays a crucial role in cellular signaling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl Deoctyl Fingolimod Hydrochloride involves several steps, starting from the basic structure of Fingolimod. The process typically includes the introduction of nonyl and deoctyl groups to the Fingolimod backbone. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the addition of these groups. High-performance liquid chromatography (HPLC) is commonly used to purify the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Quality control measures, such as HPLC and mass spectrometry, are employed to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Nonyl Deoctyl Fingolimod Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
科学研究应用
Nonyl Deoctyl Fingolimod Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Investigated for its immunomodulating properties and potential use in treating autoimmune diseases and cancer.
作用机制
Nonyl Deoctyl Fingolimod Hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. These receptors play a crucial role in immune cell trafficking and signaling. By binding to these receptors, the compound prevents the release of lymphocytes from lymphoid tissues, thereby reducing inflammation and autoimmune responses. Additionally, it has been shown to influence other molecular pathways, including those involved in cell cycle regulation and apoptosis .
相似化合物的比较
Nonyl Deoctyl Fingolimod Hydrochloride is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other Fingolimod derivatives. Similar compounds include:
- Fingolimod Hexyl Homolog
- Fingolimod Heptyl Homolog
- Fingolimod Decyl Homolog
- 3-Phenethyl Fingolimod Analog
- 2-Phenethyl Fingolimod Analog .
These compounds share a similar core structure but differ in their side chains, which can affect their pharmacological properties and applications.
属性
CAS 编号 |
296282-40-1 |
|---|---|
分子式 |
C₂₀H₃₆ClNO₂ |
分子量 |
357.96 |
同义词 |
2-Amino-2-[2-(4-nonylphenyl)ethyl]-1,3-propanediol Hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





